molecular formula C11H13N B1601689 2-Methyl-2-(p-tolyl)propanenitrile CAS No. 40119-34-4

2-Methyl-2-(p-tolyl)propanenitrile

Cat. No. B1601689
CAS RN: 40119-34-4
M. Wt: 159.23 g/mol
InChI Key: VCSBTPVGIGROGB-UHFFFAOYSA-N
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Patent
US06455528B1

Procedure details

A solution of 2-(4-methylphenyl)-2-methylpropionitrile (53.61 g), sodium hydroxide (40.4 g), diethylene glycol (160.8 ml) and water (60.6 ml) was refluxed for 18 hr. The reaction mixture was poured into water (3000 ml) and conc. hydrochloric acid (90 ml) was added. The generated crystals were collected by filtration to give the title compound (60.0 g) as pale-brown crystals, m.p.=78-81° C.
Quantity
53.61 g
Type
reactant
Reaction Step One
Quantity
40.4 g
Type
reactant
Reaction Step One
Quantity
160.8 mL
Type
reactant
Reaction Step One
Name
Quantity
60.6 mL
Type
solvent
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step Two
Name
Quantity
3000 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]#N)=[CH:4][CH:3]=1.[OH-:13].[Na+].C(O)C[O:17]CCO.Cl>O>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:12])([CH3:11])[C:9]([OH:17])=[O:13])=[CH:4][CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
53.61 g
Type
reactant
Smiles
CC1=CC=C(C=C1)C(C#N)(C)C
Name
Quantity
40.4 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
160.8 mL
Type
reactant
Smiles
C(COCCO)O
Name
Quantity
60.6 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
90 mL
Type
reactant
Smiles
Cl
Name
Quantity
3000 mL
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added
FILTRATION
Type
FILTRATION
Details
The generated crystals were collected by filtration

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C=C1)C(C(=O)O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 60 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.